1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, dichloro substituents, and an iodopropynyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor.
Introduction of Dichloro Substituents: The dichloro groups can be introduced via halogenation reactions, often using reagents such as chlorine gas or other chlorinating agents.
Attachment of the Iodopropynyl Ether Group: This step involves the reaction of a propargyl alcohol derivative with iodine to form the iodopropynyl group, followed by its attachment to the cyclopropane ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The triple bond in the iodopropynyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclobutane: Similar structure but with a cyclobutane ring.
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopentane: Similar structure but with a cyclopentane ring.
Uniqueness
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.
Properties
CAS No. |
92745-25-0 |
---|---|
Molecular Formula |
C7H7Cl2IO |
Molecular Weight |
304.94 g/mol |
IUPAC Name |
1,1-dichloro-2-(3-iodoprop-2-ynoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H7Cl2IO/c8-7(9)4-6(7)5-11-3-1-2-10/h6H,3-5H2 |
InChI Key |
QZPKTDWSMALOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)COCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.